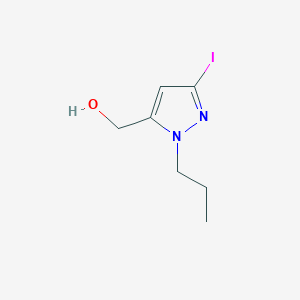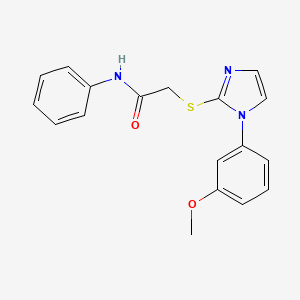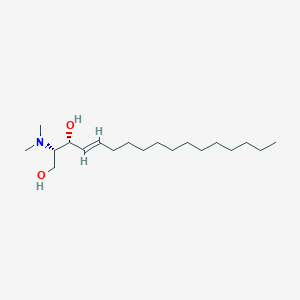![molecular formula C5H11ClN2O2 B2559715 (1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2343963-90-4](/img/structure/B2559715.png)
(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a compound with the IUPAC name (1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride . It has a molecular weight of 167.59 .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 10 non-H bonds, 2 five-membered rings, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Enantiopure Analogues
(1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride: plays a crucial role in the synthesis of enantiopure analogues. Specifically, it serves as a starting material or intermediate for creating compounds with similar structures but different stereochemistry. Researchers often utilize these analogues in drug development, as chirality significantly impacts biological activity and pharmacokinetics .
Bridged Lactam Formation
The compound participates in an intriguing epimerization–lactamization cascade reaction. Under basic conditions, functionalized (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization, followed by intramolecular aminolysis of the (2R)-epimer. This process leads to the formation of bridged lactam intermediates, which can subsequently be transformed into various derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) .
Biological Activity Exploration
Researchers investigate the biological activity of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride and its derivatives. By modifying the compound’s structure, they aim to discover potential therapeutic applications. While specific studies are ongoing, the compound’s unique bicyclic framework makes it an intriguing target for drug discovery .
Medicinal Chemistry
In medicinal chemistry, scientists explore the potential of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride as a scaffold for designing novel drugs. Its rigid and chiral structure offers opportunities for developing compounds with improved selectivity and efficacy. Researchers may focus on creating analogues with enhanced binding affinity to specific biological targets .
Catalysis and Asymmetric Synthesis
The compound’s unique bicyclic system can serve as a ligand in asymmetric catalysis. Researchers investigate its ability to promote stereoselective reactions, such as asymmetric hydrogenation or asymmetric allylation. By fine-tuning the ligand structure, they aim to achieve high enantioselectivity in various synthetic transformations .
Materials Science
Materials scientists explore the use of (1R,4S,5R,6S)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol hydrochloride in designing functional materials. Its chiral and bridged structure may influence properties like solubility, crystallinity, and reactivity. Potential applications include chiral sensors, molecular recognition, and supramolecular assemblies .
Safety and Hazards
Propriétés
IUPAC Name |
(1S,4R,5S,6R)-2,3-diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-4-2-1-3(5(4)9)7-6-2;/h2-9H,1H2;1H/t2-,3+,4+,5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFTARHSCPQFR-YNURBZMNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1NN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)


![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)




![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)


![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)